CYP3A4 and CYP2D6 Inhibition Profile: Weak Inhibitor Classification
3-(3,5-Difluorophenyl)-3-pentanol exhibits weak inhibitory activity against human CYP3A4 and CYP2D6 enzymes, with reported IC50 values in the micromolar range (approximately 12-14 μM), classifying it as a weak inhibitor with low potential for CYP-mediated drug-drug interactions [1]. This contrasts with many fluorinated aryl alcohol derivatives that demonstrate moderate to potent CYP inhibition, making this compound potentially advantageous for applications where minimal CYP interference is desired [2].
| Evidence Dimension | CYP3A4 and CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 1.20E+4 nM (12 μM); CYP2D6 IC50 = 1.40E+4 nM (14 μM) |
| Comparator Or Baseline | Potent CYP3A4 inhibitors typically exhibit IC50 < 1 μM (e.g., ketoconazole IC50 ≈ 0.02-0.05 μM); moderate inhibitors IC50 = 1-10 μM |
| Quantified Difference | Approximately 240-600 fold less potent than ketoconazole for CYP3A4; falls within weak inhibitor classification (>10 μM) |
| Conditions | Inhibition of human liver CYP3A4 and CYP2D6 expressed in Saccharomyces cerevisiae YY7 microsomal membranes using DBF and EOMCC substrates, respectively, after 10 min incubation by fluorescence detection [1] |
Why This Matters
This weak CYP inhibition profile may be advantageous in multi-compound screening cascades where minimal off-target cytochrome P450 interference is required, distinguishing it from more potent fluorinated alcohol analogs.
- [1] BindingDB. (2025). BDBM50236949 CHEMBL1413330 - CYP3A4 IC50: 1.20E+4 nM; CYP2D6 IC50: 1.40E+4 nM. View Source
- [2] Hollenberg, P. F. (2002). Characteristics and common properties of inhibitors, inducers, and activators of CYP enzymes. Drug Metabolism Reviews, 34(1-2), 17-35. View Source
